3-(4-fluorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Description
The compound "3-(4-fluorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide" features a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino ring at position 6, and a methylene-linked benzamide moiety. The benzamide group is further substituted with a 4-fluorophenoxy chain. This structure combines a heterocyclic triazine scaffold with pharmacophoric elements (morpholino, fluorophenoxy) known to influence bioavailability, solubility, and target binding.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4/c1-30-22-26-19(25-21(27-22)28-9-11-31-12-10-28)14-24-20(29)15-3-2-4-18(13-15)32-17-7-5-16(23)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBSTFRPQKIKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its structure incorporates a morpholino moiety, which is known for enhancing the pharmacological properties of compounds due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.38 g/mol. The presence of fluorine and methoxy groups in its structure suggests potential lipophilicity and bioactivity.
Research indicates that compounds similar to This compound may function as kinase inhibitors , modulating cellular processes such as proliferation and apoptosis. This mechanism is particularly relevant in cancer therapy, where dysregulation of kinase activity often leads to tumorigenesis.
Anticancer Activity
Several studies have explored the anticancer potential of benzamide derivatives, including those containing morpholino groups. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines. A notable example includes:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Chloro-benzamide derivative | 12.5 | A431 (epidermoid carcinoma) |
| Morpholino-containing benzamide | 8.7 | MCF-7 (breast cancer) |
These findings suggest that the incorporation of morpholine and fluorophenyl moieties enhances the cytotoxicity against cancer cells .
Antiviral Activity
Additionally, there is emerging evidence supporting the antiviral properties of similar compounds. A study highlighted that certain N-heterocycles exhibited potent activity against viral replication in vitro. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells. For example:
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Benzamide derivative | 0.35 | HIV |
| Morpholino-substituted compound | 0.20 | HCV |
These results underscore the dual potential of such compounds in treating both cancer and viral infections .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal critical insights into how modifications affect biological activity:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases binding affinity to target proteins.
- Morpholine Ring : This moiety often improves solubility and bioavailability, making it a valuable component in drug design.
- Methoxy Group : Contributes to increased lipophilicity, facilitating better cell membrane penetration.
Case Studies
A recent case study involving a series of morpholino-benzamide derivatives demonstrated their effectiveness as anticancer agents in preclinical models:
- Study Design : Various derivatives were synthesized and tested against multiple cancer cell lines.
- Results : Compounds exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating promising anticancer activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazine-Based Derivatives
- 1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea (C₁₇H₂₁ClN₆O₃, MW 392.8): Core: 1,3,5-Triazine with 4-methoxy and 6-morpholino substituents. Key Differences: Urea linkage instead of benzamide; 2-chloro-4-methylphenyl group replaces fluorophenoxy. Implications: The urea group may enhance hydrogen bonding but reduce lipophilicity compared to the target compound’s benzamide.
- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (C₁₀H₁₆ClN₅O, MW 257.7): Core: Chloro and diethylamine substituents replace methoxy and benzamide. Implications: The absence of a fluorinated aromatic ring reduces steric bulk and electronic effects, likely altering target selectivity .
Purine-Based Analogues
- N-(3-(9-(3,4-Dimethylphenyl)-6-Morpholino-9H-Purin-2-yl)Phenyl)-4-((1,3-Dioxoisoindolin-2-yl)Methyl)Benzamide (C₃₆H₃₁N₇O₃, ~600 MW): Core: Purine replaces triazine; retains morpholino and benzamide groups. Key Differences: The purine scaffold introduces additional hydrogen-bonding sites. The 1,3-dioxoisoindolinyl group may improve solubility but increase metabolic complexity.
Benzamide Derivatives with Heterocyclic Thioethers
- N-[2-[(2-Cyano-3-Fluorophenyl)Amino]Ethyl]-2-[(3-Thienylmethyl)Thio]-Benzamide (C₂₂H₁₉FN₄OS₂, MW 454.5): Core: Benzamide with thienylmethylthio and cyano-fluorophenyl groups. Key Differences: Thioether linkage vs. fluorophenoxy; cyano group enhances polarity. Implications: The thioether may confer susceptibility to oxidative metabolism, whereas the fluorophenoxy group in the target compound offers greater stability .
Physicochemical and Pharmacokinetic Comparison
| Compound Name | Core Structure | Molecular Weight | LogP (Predicted) | Key Functional Groups | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | 1,3,5-Triazine | ~437 | ~3.2 | Morpholino, fluorophenoxy | High (morpholino) |
| 1-(2-Chloro-4-methylphenyl)urea | 1,3,5-Triazine | 392.8 | ~2.8 | Urea, chloro | Moderate |
| Purine Derivative [5] | Purine | ~600 | ~2.5 | Dioxoisoindolinyl, dimethyl | Low (complex substituents) |
| Thienylmethylthio-Benzamide [7] | Benzamide | 454.5 | ~3.0 | Thioether, cyano | Low (thioether) |
Key Observations :
- The target compound’s morpholino group and fluorophenoxy chain balance lipophilicity (LogP ~3.2) and metabolic stability, making it favorable for oral bioavailability.
- Urea and thioether analogues exhibit lower predicted metabolic stability due to hydrolytic or oxidative vulnerabilities .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(4-fluorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide?
- Methodological Answer : The compound can be synthesized via stepwise coupling reactions. A common approach involves:
- Step 1 : Activation of the carboxylic acid group (e.g., 3-(4-fluorophenoxy)benzoic acid) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate .
- Step 2 : Reaction of the activated intermediate with the amine-containing triazine derivative (e.g., (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine) under mild conditions (25–45°C, anhydrous solvent) to form the benzamide bond .
- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization from ethanol is typically employed .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H-NMR : Verify the presence of key protons (e.g., methoxy singlet at δ 3.76–3.86 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What are the optimal experimental conditions for studying its fluorescence properties?
- Methodological Answer : Fluorescence studies should be conducted under controlled conditions:
- Solvent : Polar aprotic solvents (e.g., DMSO or DMF) minimize quenching .
- pH : Maximum intensity observed at pH 5.0 (avoid alkaline conditions >pH 8 to prevent deprotonation of the fluorophore) .
- Temperature : Maintain at 25°C to avoid thermal degradation; higher temperatures (>40°C) reduce quantum yield .
- Concentration : Linear range of 0.1–10 µM; limit of detection (LOD) ≈ 0.27 mg/L .
Advanced Research Questions
Q. How to resolve contradictions in fluorescence data under varying solvent polarities?
- Methodological Answer : Discrepancies arise due to solvent effects on excited-state dynamics. To address this:
- Solvent Screening : Test in solvents with varying polarity indices (e.g., hexane [0.0], ethanol [5.2], water [10.2]).
- Lippert-Mataga Analysis : Plot Stokes shift vs. solvent orientation polarizability (Δ𝑓) to distinguish between dipolar vs. hydrogen-bonding interactions .
- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to measure lifetime variations (e.g., shorter lifetimes in polar solvents indicate collisional quenching) .
Q. How to design experiments to evaluate its potential as a kinase inhibitor?
- Methodological Answer : Leverage structural analogs (e.g., quinazoline derivatives with morpholine substituents) as a scaffold :
- Enzyme Assays : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., PI3K, EGFR).
- Cellular Studies : Test cytotoxicity (IC50) in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase active sites, focusing on triazine-morpholine interactions .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Methodological Answer : Structural modifications guided by SAR (structure-activity relationship):
- Triazine Core : Replace methoxy with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic resistance .
- Linker Optimization : Substitute the benzamide linker with a sulfonamide group to reduce susceptibility to esterase cleavage .
- In Vivo Profiling : Administer analogs to rodent models and analyze plasma half-life (t½) via LC-MS/MS .
Q. How to utilize computational modeling to predict interactions with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) and QSAR (quantitative structure-activity relationship):
- MD Simulations : Use AMBER or GROMACS to simulate binding to target proteins (e.g., 100 ns trajectories, RMSD analysis for stability) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate using IC50 data from kinase assays .
- ADMET Prediction : Tools like SwissADME predict permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
